

An In-depth Technical Guide to Dimethyl trans-1,2-cyclopropanedicarboxylate

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | Dimethyl trans-1,2-cyclopropanedicarboxylate |
| Cat. No.: | B1352631 |

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CAS Number: 826-35-7

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of **Dimethyl trans-1,2-cyclopropanedicarboxylate**, a valuable building block in organic synthesis with significant applications in medicinal chemistry. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role in the development of novel therapeutic agents.

Chemical and Physical Properties

Dimethyl trans-1,2-cyclopropanedicarboxylate is a colorless liquid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] Its strained three-membered ring structure imparts unique reactivity, making it a valuable component in the creation of complex organic molecules.^[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |
|---------------------------------------|---|---------------------|
| CAS Number | 826-35-7 | [2] |
| Molecular Formula | C ₇ H ₁₀ O ₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 101 °C @ 18 mmHg | [1] |
| Density | 1.12 g/mL | [3] |
| Refractive Index (n _{20/D}) | 1.4425-1.4445 | [1] |
| Flash Point | 99 °C | [1] |
| LogP | -0.03150 | [1] |

Spectroscopic Data

The structural confirmation of **Dimethyl trans-1,2-cyclopropanedicarboxylate** is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |
|--|---|--------------|
| ¹ H NMR (CDCl ₃) | δ (ppm): ~3.7 (s, 6H, 2 x OCH ₃), ~2.1-2.2 (m, 2H, cyclopropyl CH), ~1.4-1.5 (m, 2H, cyclopropyl CH ₂) | [4][5] |
| ¹³ C NMR (CDCl ₃) | δ (ppm): ~172 (C=O), ~52 (OCH ₃), ~22 (cyclopropyl CH), ~15 (cyclopropyl CH ₂) | [2][4] |
| Mass Spectrometry (EI) | Key fragments may include [M] ⁺ , [M-OCH ₃] ⁺ , [M-COOCH ₃] ⁺ | [2][6][7] |
| Kovats Retention Index | 1090 (Standard non-polar column) | [2] |

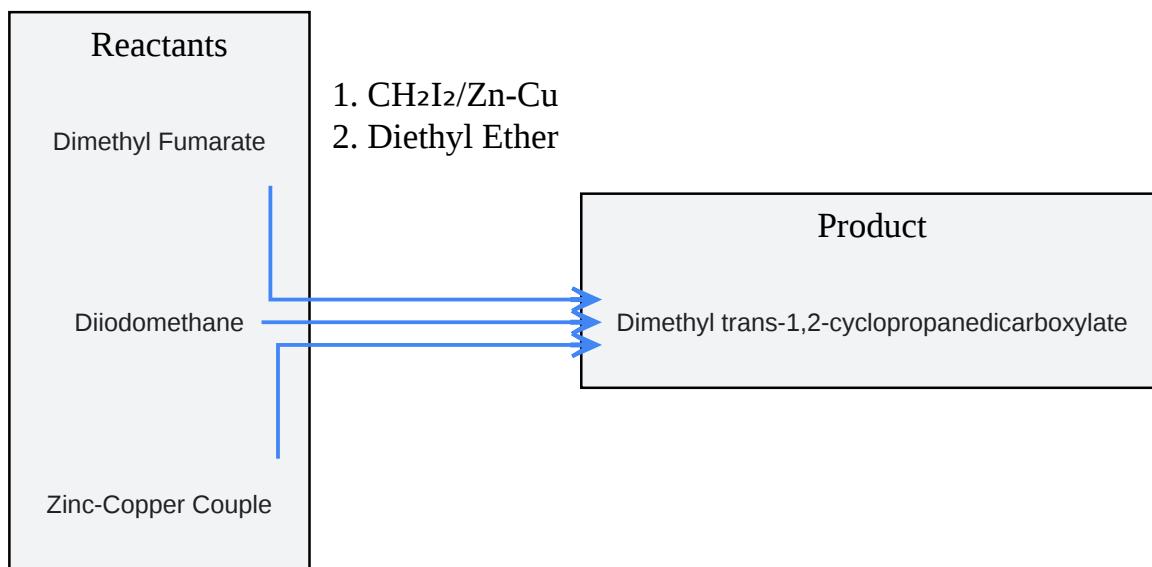
Synthesis of Dimethyl trans-1,2-cyclopropanedicarboxylate

The synthesis of **Dimethyl trans-1,2-cyclopropanedicarboxylate** is most commonly achieved through the cyclopropanation of dimethyl fumarate. Several methods are available, with the Simmons-Smith and Corey-Chaykovsky reactions being prominent examples.

Experimental Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction provides a stereospecific method for the synthesis of cyclopropanes from alkenes.[8][9]

Reaction:



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Figure 1: Simmons-Smith Cyclopropanation of Dimethyl Fumarate.

Materials:

- Dimethyl fumarate
- Diiodomethane
- Zinc-Copper couple
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

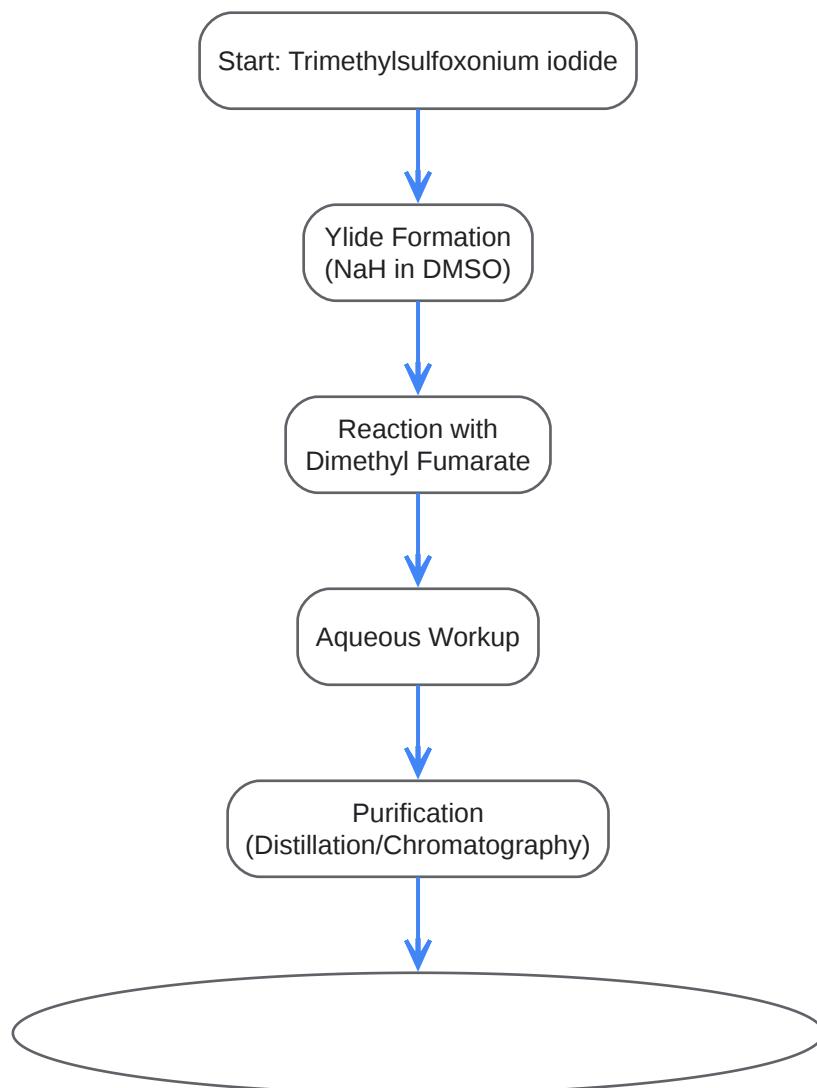
- To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

- Add anhydrous diethyl ether to the flask, followed by a solution of diiodomethane in diethyl ether, added dropwise.
- To this mixture, add a solution of dimethyl fumarate in diethyl ether dropwise at a controlled temperature.
- After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.[10]
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[10]
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
- Purify the crude product by vacuum distillation or column chromatography on silica gel.[10]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction utilizes a sulfur ylide to achieve cyclopropanation, particularly effective for electron-deficient alkenes like dimethyl fumarate.[11][12][13]

Reaction Workflow:



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Figure 2: Corey-Chaykovsky Reaction Workflow.

Materials:

- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous dimethyl sulfoxide (DMSO)
- Dimethyl fumarate

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

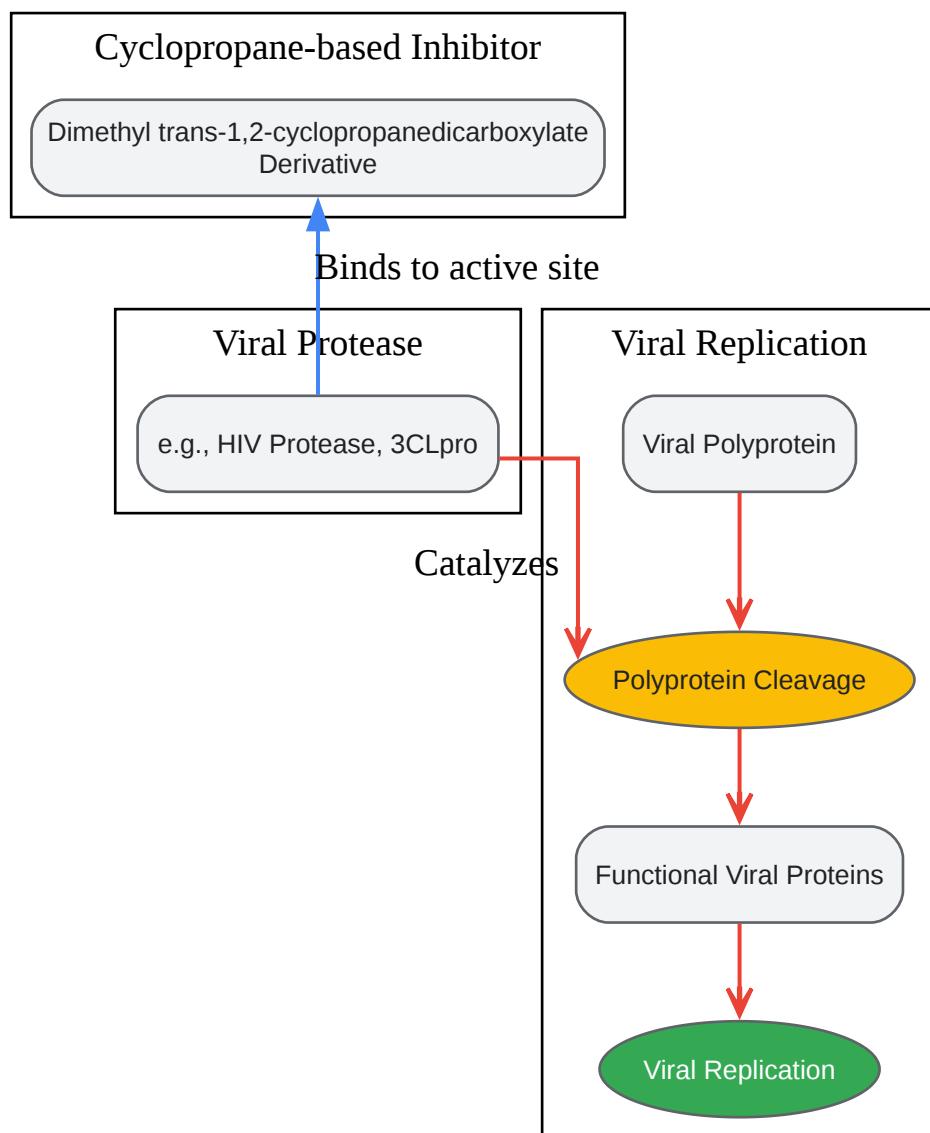
- In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.
- Add anhydrous DMSO and heat gently to form the dimsyl anion.
- Cool the solution and add trimethylsulfoxonium iodide in portions to form the sulfur ylide.
- In a separate flask, dissolve dimethyl fumarate in anhydrous THF.
- Add the dimethyl fumarate solution to the sulfur ylide solution at a controlled temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
- After completion, pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution, and purify the residue by vacuum distillation or column chromatography.

Applications in Drug Development

The rigid cyclopropane scaffold is a valuable motif in medicinal chemistry, offering a means to constrain the conformation of molecules, which can lead to enhanced binding affinity and selectivity for biological targets.^{[14][15]} **Dimethyl trans-1,2-cyclopropanedicarboxylate** and its derivatives have been explored in the development of various therapeutic agents.

Protease Inhibitors

The trans-1,2-dicarboxylate substitution pattern on the cyclopropane ring has been utilized in the design of potent inhibitors of viral proteases, such as those from HIV and coronaviruses. [16][17][18] The cyclopropane core acts as a rigid scaffold to correctly orient pharmacophoric groups within the enzyme's active site.



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Figure 3: Mechanism of Action of Cyclopropane-based Protease Inhibitors.

Derivatives of **dimethyl trans-1,2-cyclopropanedicarboxylate** have been incorporated into peptidomimetics that show potent inhibition of HIV-1 protease.[16][19] More recently, cyclopropane-based compounds have been identified as broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), a key enzyme in viral replication.[17][18]

Anticancer and Antimicrobial Agents

The cyclopropane moiety is also found in compounds with anticancer and antimicrobial properties.[14][20][21] The unique stereoelectronic properties of the cyclopropane ring can contribute to the biological activity of these molecules. Research into amide derivatives of cyclopropane carboxylic acids has shown moderate activity against various bacterial and fungal strains.[21]

Safety and Handling

Dimethyl trans-1,2-cyclopropanedicarboxylate is harmful if swallowed.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. In case of ingestion, rinse the mouth and seek medical attention.[2]

Conclusion

Dimethyl trans-1,2-cyclopropanedicarboxylate is a versatile and valuable building block for organic synthesis, with its rigid cyclopropane core offering significant advantages in the design of new therapeutic agents. The synthetic routes to this compound are well-established, and its applications in drug discovery, particularly in the development of protease inhibitors, continue to be an active area of research. This guide provides a comprehensive foundation for scientists and researchers working with this important chemical intermediate.

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